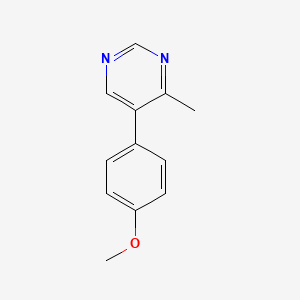

5-(4-Methoxyphenyl)-4-methylpyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Academic Inquiry

Pyrimidine, a heterocyclic aromatic organic compound, is distinguished by its six-membered ring containing two nitrogen atoms at positions 1 and 3. scispace.comnih.gov This fundamental structure is a cornerstone of medicinal and organic chemistry due to its presence in a vast array of biologically significant molecules. nih.govwjahr.com Pyrimidine derivatives are integral components of all living matter, most notably as the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. scispace.comwikipedia.orgmicrobenotes.com

The pyrimidine scaffold's versatility and synthetic accessibility have made it a "privileged scaffold" in drug discovery. nih.govekb.eg Its derivatives are known to interact readily with various enzymes and other biological components within cells. nih.gov This has led to the development of a wide spectrum of pharmacologically active compounds. Researchers have extensively explored pyrimidine-based molecules for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. scispace.comnih.govwjahr.comnih.gov The ability to modify the pyrimidine ring at multiple positions allows for the creation of diverse chemical libraries, enabling chemists to fine-tune the pharmacological properties of these derivatives for specific therapeutic targets. wisdomlib.orgmdpi.com

Historical Development of Pyrimidine Research Perspectives

The study of pyrimidines dates back to the 19th century, with the isolation of derivatives like alloxan (B1665706) and uric acid. wikipedia.orgbritannica.com A significant milestone occurred in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, specifically barbituric acid, from urea (B33335) and malonic acid. wikipedia.org However, the systematic investigation of this class of compounds is often credited to Wilhelm Pinner, who in 1884 began synthesizing derivatives by condensing ethyl acetoacetate (B1235776) with amidines and first proposed the name "pyrimidin" in 1885. wikipedia.org The parent, unsubstituted pyrimidine compound was later prepared by Gabriel and Colman in 1900. wikipedia.org

Early research was heavily influenced by the discovery of pyrimidine bases within nucleic acids, which solidified their biological importance. britannica.com This led to extensive investigations into their biochemical pathways and roles in genetics. The 20th century saw a surge in synthetic pyrimidine chemistry, driven by the quest for new therapeutic agents. A pivotal moment was the discovery that 2,4-diaminopyrimidines could interfere with folic acid utilization in microorganisms, leading to the development of antimalarial drugs like pyrimethamine. nih.gov Over the decades, research has evolved from identifying naturally occurring pyrimidines to the rational design and synthesis of novel derivatives with tailored biological activities, including HIV integrase inhibitors and potent kinase inhibitors for cancer therapy. ekb.egnih.gov

Rationale for Investigating Substituted Pyrimidines: Focus on 5-(4-Methoxyphenyl)-4-methylpyrimidine

The investigation of substituted pyrimidines is driven by the principle that modifying the core pyrimidine structure can lead to compounds with enhanced or novel biological activities. wisdomlib.org The nature and position of substituents on the pyrimidine ring—such as alkyl, aryl, or methoxy (B1213986) groups—can profoundly influence the molecule's steric, electronic, and lipophilic properties. These properties, in turn, dictate how the molecule interacts with biological targets, affecting its efficacy, selectivity, and pharmacokinetic profile.

This compound is a specific example of a substituted pyrimidine that has garnered research interest. The rationale for its investigation lies in the combination of its structural features:

The Pyrimidine Core: Provides the foundational heterocyclic scaffold known for its broad bioactivity.

The 4-methyl group: A small alkyl substituent that can influence the molecule's solubility and interaction with hydrophobic pockets in target proteins.

The 5-(4-Methoxyphenyl) group: This bulky aryl substituent is of particular interest. The phenyl ring introduces aromaticity and potential for pi-stacking interactions. The para-methoxy group (-OCH3) is an electron-donating group that can alter the electronic distribution of the entire molecule and participate in hydrogen bonding, which is often crucial for binding to biological receptors. nih.gov

The presence of a methoxyphenyl group on a heterocyclic ring is a common feature in many pharmacologically active compounds, including those designed as kinase inhibitors and microtubule targeting agents. nih.govnih.gov Research into related structures, such as 4-methoxyphenyl (B3050149) pyrazole (B372694) and other pyrimidine derivatives, has shown that this moiety can be critical for achieving potent inhibitory activity against cancer cell lines. nih.gov Therefore, the synthesis and study of this compound are based on the hypothesis that this specific combination of substituents could yield a compound with valuable biological properties worthy of further investigation.

Below are the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H12N2O |

| Molecular Weight | 200.24 g/mol |

Current Research Landscape of Pyrimidine Derivatives

The current research landscape for pyrimidine derivatives is dynamic and expansive, continually branching into new therapeutic areas. gsconlinepress.comresearchgate.net Modern drug discovery efforts are heavily focused on developing highly selective and potent pyrimidine-based agents. A major area of focus remains oncology, where pyrimidine derivatives are being designed as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation. nih.govnih.gov The structural similarity of some pyrimidines to nucleotide base pairs makes them valuable candidates for anticancer drugs. ekb.eg

Beyond cancer, research is actively pursuing pyrimidine derivatives for:

Infectious Diseases: Combating the rise of antibiotic resistance is a global priority, and pyrimidine analogs are being synthesized and evaluated as novel antibacterial and antifungal agents. nih.govnih.gov

Neurological Disorders: The pyrimidine scaffold is being explored for its potential to treat various Central Nervous System (CNS) disorders, with compounds being designed as agonists or antagonists for receptors like serotonin (B10506) and adenosine. nih.gov

Inflammatory Diseases: The anti-inflammatory properties of pyrimidines continue to be a significant area of investigation. mdpi.com

Materials Science: While the primary focus is medicinal, the unique electronic properties of pyrimidine structures also make them of interest in the development of new organic materials.

Modern synthesis techniques, including microwave-assisted synthesis and multi-component reactions like the Biginelli reaction, are enabling the rapid production of diverse libraries of pyrimidine compounds for high-throughput screening. mdpi.commdpi.com Coupled with advanced computational methods like molecular docking, researchers can now more rationally design pyrimidine derivatives with a higher probability of interacting effectively with their intended biological targets. nih.gov

Structure

3D Structure

Properties

CAS No. |

271241-39-5 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-4-methylpyrimidine |

InChI |

InChI=1S/C12H12N2O/c1-9-12(7-13-8-14-9)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3 |

InChI Key |

QTSOLMHKDAQWCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=NC=C1C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 4 Methoxyphenyl 4 Methylpyrimidine Derivatives

Fundamental Principles of Pyrimidine (B1678525) Structure-Activity Relationships

The pyrimidine ring is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3. wikipedia.org This arrangement results in an electron-deficient π-system, which significantly influences its chemical reactivity and biological interactions. The SAR of pyrimidine derivatives is fundamentally governed by the nature, position, and orientation of substituents on the ring. nih.gov

Key principles include:

Substitution Patterns: The C2, C4, C5, and C6 positions of the pyrimidine ring are all amenable to substitution, and modifications at these sites can drastically alter biological activity. The C5 position is generally less electron-deficient, making substituents at this position quite stable. wikipedia.org

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the ring, affecting its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins.

Pharmacophoric Elements: Substituents often act as key pharmacophores, providing essential hydrogen bond donors/acceptors, hydrophobic interaction points, or charged groups necessary for molecular recognition.

Influence of Substituent Positions and Electronic Properties on Biological Activity

The biological profile of a pyrimidine derivative is highly sensitive to the placement and electronic nature of its substituents. nih.gov For instance, in various kinase inhibitors, an amino group at the C2 or C4 position often serves as a crucial hydrogen bond donor, mimicking the adenine (B156593) hinge-binding motif.

Systematic modifications have revealed clear trends:

C2 Position: This position is frequently substituted with small amine or alkyl groups. The electronic nature of the substituent can influence the basicity of the ring nitrogens, affecting binding affinity.

C4 Position: Often a key point for introducing diversity. Attaching larger aryl or amino groups can lead to significant gains in potency by accessing specific pockets in the target protein. In many cases, small, electron-donating groups are favored at this position. nih.gov

C5 Position: Substitution at this position can influence the electronic properties of the entire scaffold and provide a vector for exploring further binding interactions. The introduction of halogen atoms or small alkyl groups at C5 can enhance lipophilicity and cell permeability.

C6 Position: Similar to the C4 position, this site is critical for modulating selectivity and potency. The choice between a small hydrophobic group or a larger functional group depends entirely on the topology of the target binding site.

The following table illustrates how hypothetical changes in substituents at different positions, based on general SAR principles, could modulate the biological activity of a pyrimidine scaffold.

| Scaffold | R1 (C2) | R2 (C4) | R3 (C5) | R4 (C6) | Relative Activity | Rationale |

| Pyrimidine | H | -CH3 | -Aryl | H | Baseline | Parent Scaffold |

| Pyrimidine | -NH2 | -CH3 | -Aryl | H | +++ | H-bond donor at C2 enhances binding. |

| Pyrimidine | H | -Aryl | -Aryl | H | ++ | Bulky group at C4 can access hydrophobic pockets. |

| Pyrimidine | H | -CH3 | -Aryl-OH | H | + | Polar group at C5 may be unfavorable if pocket is hydrophobic. |

| Pyrimidine | H | -CF3 | -Aryl | H | +/- | EWG at C4 alters ring electronics; effect is target-dependent. |

Note: This table is illustrative and based on generalized SAR principles. Actual activity depends on the specific biological target.

Impact of the 4-Methyl Substituent on Molecular Recognition

The methyl group at the C4 position of the 5-(4-Methoxyphenyl)-4-methylpyrimidine scaffold, while seemingly simple, plays a significant role in molecular recognition. Its contribution to biological activity can be multifaceted:

Steric Influence: The 4-methyl group imposes a steric constraint that directly influences the preferred conformation of the adjacent 5-(4-methoxyphenyl) moiety. This restriction of rotational freedom can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.

Metabolic Shielding: It can act as a metabolic shield, protecting the adjacent C5 position or the pyrimidine ring itself from enzymatic degradation (e.g., oxidation), which can improve the pharmacokinetic profile of the compound.

Studies comparing methyl and phenyl substituents on pyrimidine-containing scaffolds have shown that the smaller methyl group can lead to heightened activity, suggesting that a compact hydrophobic group at this position is often optimal. mdpi.com

Role of the 5-(4-Methoxyphenyl) Moiety in Ligand-Target Interactions

The 5-(4-methoxyphenyl) group is a critical pharmacophoric element that largely defines the molecule's interaction with its biological target. Its role is dictated by both its steric bulk and its electronic features.

Core Scaffolding and Vectorial Orientation: The aryl group at the C5 position acts as a large scaffold that orients the molecule within the binding site. It provides a platform for further functionalization to explore the surrounding chemical space of the protein target.

π-π Stacking Interactions: The phenyl ring is capable of engaging in π-π stacking or edge-to-face interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.

Hydrogen Bond Acceptor: The oxygen atom of the methoxy (B1213986) group is a potential hydrogen bond acceptor, allowing for a specific and directional interaction with hydrogen bond donors (e.g., the backbone NH of an amino acid or polar side chains like serine or threonine).

Electronic Tuning: The methoxy group is an electron-donating group, which increases the electron density of the phenyl ring and can influence the strength of π-stacking interactions. The position of the methoxy group (ortho, meta, or para) is critical. The para-position, as in this scaffold, extends the electronics and potential interactions furthest from the pyrimidine core. Research on related structures shows that methoxy-substituted phenyl rings are crucial for activity. nih.govnih.gov

The table below summarizes the potential interactions of the 5-(4-methoxyphenyl) moiety.

| Feature of Moiety | Potential Interaction Type | Example Target Residue |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine |

| Methoxy Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Methoxy Methyl Group | Hydrophobic | Leucine, Valine |

Conformational Analysis and its Correlation with Activity Profiles

The 4-methyl group creates a steric barrier that disfavors a coplanar arrangement of the two rings. This results in a twisted conformation, which is often the receptor-bound, bioactive conformation. mdpi.com The degree of this twist is crucial; a specific angle may be required to position the 4-methoxyphenyl (B3050149) group optimally within the target's binding site.

Computational methods, such as Density Functional Theory (DFT) and molecular docking, are employed to predict the lowest energy conformations and to visualize how these conformers interact with a target protein. mdpi.com Experimental techniques like X-ray crystallography provide definitive evidence of the solid-state conformation, which often correlates with the bioactive pose. Studies on related 4-aryldihydropyrimidines have shown that the orientation of the aryl group can act as a "molecular switch," determining whether the compound acts as an agonist or an antagonist. mdpi.com This highlights the profound impact of conformation on the activity profile.

Design Principles for Novel Pyrimidine Scaffolds based on SAR

The SAR data gathered for this compound and its analogs provide clear principles for the design of new, potentially more effective molecules.

Core Scaffold Retention and Bioisosteric Replacement: The 4-methyl-5-aryl-pyrimidine core can be retained as a privileged scaffold. The pyrimidine ring itself could be replaced by a bioisosteric heterocycle (e.g., pyridine, triazine) to modulate physicochemical properties while maintaining key interaction points.

Systematic Probing of the 5-Aryl Moiety: The 4-methoxyphenyl ring is a prime target for modification. New designs should explore:

Positional Isomers: Moving the methoxy group to the ortho or meta positions to probe different regions of the binding pocket.

Substitution Variation: Replacing the methoxy group with other substituents (e.g., -OH, -F, -Cl, -CF3, -CN) to systematically alter electronic properties, hydrogen bonding capacity, and lipophilicity.

Ring Variation: Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine, thiophene) to introduce new interaction points and alter solubility.

Optimization of the C4-Substituent: While a methyl group is effective, its role can be fine-tuned. Replacing it with slightly larger alkyl groups (e.g., ethyl) or with bioisosteres that alter electronic properties (e.g., -NH2, -Cl) could enhance potency or selectivity.

Exploration of C2 and C6 Positions: These positions are unsubstituted in the parent scaffold and represent vectors for improvement. Introducing small groups at C2 (e.g., amino, methyl) or C6 could provide additional anchor points for binding, potentially increasing affinity and modulating selectivity against related targets. A general strategy is to add functional groups that can form hydrogen bonds or occupy small hydrophobic pockets.

Mechanistic Studies and Biological Target Elucidation Preclinical Research

Investigation of Molecular Mechanisms of Action of Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a core component of numerous biologically active molecules and approved drugs, leading to extensive research into the mechanisms of its derivatives. mdpi.com These investigations explore how such compounds interact with biological systems at a molecular level, providing insights into their potential therapeutic applications. Studies often focus on their ability to inhibit enzymes, bind to cellular receptors, and modulate signaling pathways.

Pyrimidine derivatives have been identified as inhibitors of various enzymes crucial to pathological processes. mdpi.com The characterization of this inhibition is fundamental to understanding their mechanism of action. Kinetic studies are employed to determine the nature of the inhibition—whether it is competitive, noncompetitive, or uncompetitive—and to quantify the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). khanacademy.orgsigmaaldrich.com

Competitive inhibitors typically bind to the enzyme's active site, competing with the natural substrate. libretexts.org Noncompetitive inhibitors bind to a different site, reducing the enzyme's functional capacity without preventing substrate binding. khanacademy.org Uncompetitive inhibitors bind only to the enzyme-substrate complex. youtube.com These different mechanisms can be distinguished by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using Lineweaver-Burk plots. khanacademy.orglibretexts.org

For instance, various pyrimidine-based compounds have been developed to target enzymes such as kinases, which are often dysregulated in cancer, and urease, which is implicated in infections by pathogens like Helicobacter pylori. mdpi.comresearchgate.net The specific nature of the substitutions on the pyrimidine ring dictates both the target enzyme and the potency of the inhibition.

Table 1: Examples of Enzyme Inhibition by Pyrimidine Derivatives

| Derivative Class | Target Enzyme | Inhibition Potency (IC₅₀) | Type of Inhibition |

|---|---|---|---|

| N-pyrimidin-4-ylhydrazones | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Not Specified |

| Halo-substituted esters | Jack Bean Urease | Good to Excellent | Not Specified |

Note: This table presents findings for the broader class of pyrimidine derivatives to illustrate typical enzymatic targets and is not specific to 5-(4-Methoxyphenyl)-4-methylpyrimidine.

Beyond enzyme inhibition, pyrimidine derivatives are frequently designed to interact with cellular receptors, acting as either agonists or antagonists. Receptor binding assays are critical for evaluating the affinity and selectivity of these compounds for their targets. These studies measure the concentration of the compound required to occupy 50% of the receptors (EC₅₀ for agonists, IC₅₀ for antagonists) and the dissociation constant (Kᵢ), which reflects the binding affinity. nih.gov

For example, research into a series of non-catecholamine-based pyrimidine derivatives identified selective partial agonists for the dopamine (B1211576) D5 receptor (D5R). nih.gov Using cAMP-based GloSensor assays in HEK293T cells expressing human D1 or D5 receptors, scientists were able to screen compounds and identify leads with nanomolar potency. nih.gov Such studies are often complemented by molecular docking simulations to predict and rationalize the binding interactions between the ligand and the receptor's binding pocket. nih.gov The dynamics of this interaction—how the ligand associates and dissociates from the receptor—are crucial for its pharmacological effect.

The ultimate biological effect of a compound is determined by its ability to modulate intracellular signaling pathways. Pyrimidine derivatives have been shown to influence a wide range of cellular cascades that control processes like cell proliferation, inflammation, and survival. nih.govmdpi.com

One illustrative example is the compound 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), which is a known activator of the canonical Wnt/β-catenin pathway. nih.gov In preclinical models using primary human monocytes, studies have shown that AMBMP can suppress pro-inflammatory cytokine production in cells engaged by Toll-like receptors (TLRs). nih.gov This effect was linked to the compound's ability to enhance the phosphorylation and inactivation of GSK3β, leading to the accumulation of β-catenin and the abrogation of NF-κB activation. nih.gov

Other signaling pathways frequently modulated by bioactive molecules containing heterocyclic scaffolds like pyrimidine include the MAPK/ERK, PI3K/AKT/mTOR, and Notch pathways. mdpi.comnih.gov Investigating these effects in preclinical models, such as cancer cell lines or animal models of disease, is essential for elucidating the compound's functional consequences and therapeutic potential. mdpi.com

Identification and Validation of Specific Biological Targets

While a compound may show interesting activity in cellular assays, identifying its direct molecular target(s) is a critical step in preclinical research. This process validates the mechanism of action and enables rational drug development.

Modern "omics" technologies are powerful tools for unbiased target discovery. Proteomic approaches, such as chemical proteomics, can identify the direct binding partners of a compound within a complex cellular lysate. nih.gov This often involves immobilizing the compound on a solid support to "pull down" interacting proteins, which are then identified by mass spectrometry. Global proteomic analysis can also reveal changes in protein expression or post-translational modifications following treatment with the compound, providing clues about the pathways it affects. nih.gov For instance, proteomic profiling of cells treated with a drug can identify molecular effectors and signaling pathways that are significantly altered, helping to build a comprehensive picture of the drug's mechanism. nih.govnih.gov

Genomic approaches, including CRISPR-based screening, can identify genes that, when knocked out, confer resistance or sensitivity to a compound. This can pinpoint essential components of the drug's target pathway or the target itself.

Once a potential biological target is identified, biophysical techniques are employed to confirm and characterize the direct physical interaction between the small molecule and the target protein. These methods provide quantitative data on binding affinity, stoichiometry, and thermodynamics. nih.gov

A multi-method approach is often used to ensure robust characterization of the ligand-target interaction. nih.gov Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the heat released or absorbed during binding to determine the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) monitor the binding in real-time to calculate association and dissociation rate constants. For structural insights, X-ray crystallography or cryo-electron microscopy (cryo-EM) can be used to solve the three-dimensional structure of the ligand-target complex, revealing the precise binding mode at atomic resolution. nih.gov

Table 2: Common Biophysical Techniques for Ligand-Target Validation

| Technique | Information Provided | Key Parameters |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, thermodynamics | Kₐ, ΔH, ΔS |

| Surface Plasmon Resonance (SPR) | Binding kinetics and affinity | kₐ (on-rate), kₔ (off-rate), Kₔ |

| Analytical Ultracentrifugation (AUC) | Stoichiometry, binding affinity, solution behavior | Sedimentation coefficient, Kₔ |

| X-ray Crystallography | High-resolution 3D structure of the complex | Atomic coordinates, binding site interactions |

Note: This table describes general techniques used to validate the interaction between a small molecule, such as this compound, and its potential protein target.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Phenotypic Screening and Deconvolution Strategies for Pyrimidine Compounds

The journey of a drug from a laboratory curiosity to a clinical candidate is a complex and multifaceted process. For compounds centered around a pyrimidine scaffold, such as this compound, this journey often begins with broad, phenotype-based screening, followed by intricate studies to elucidate their precise mechanism of action. This section delves into the preclinical research phase, focusing on the phenotypic screening and subsequent target deconvolution strategies that are pivotal in understanding the therapeutic potential of pyrimidine derivatives.

Phenotypic screening represents a foundational approach in modern drug discovery, allowing researchers to identify compounds that elicit a desired change in a cellular or organismal phenotype without a preconceived notion of the drug's target. nih.govsciltp.com This target-agnostic methodology is particularly valuable for discovering first-in-class therapeutics, as it can uncover novel biological pathways and mechanisms of action. nih.gov In the context of pyrimidine-based compounds, which are known to exhibit a wide array of biological activities, phenotypic screening serves as a powerful tool to unmask their potential therapeutic applications. nih.goveurekaselect.com

A typical phenotypic screen of a library of pyrimidine derivatives, which would include molecules like this compound, might involve exposing various cell lines to these compounds and monitoring for specific phenotypic changes. These changes could range from inhibition of cancer cell proliferation and induction of apoptosis to modulation of inflammatory responses or antimicrobial activity. researchgate.netrsc.org

For instance, in a hypothetical screen for novel anti-cancer agents, a library of pyrimidine compounds could be tested against a panel of human cancer cell lines. The primary endpoint would be a reduction in cell viability.

Hypothetical Phenotypic Screening Data for Pyrimidine Analogs

| Compound ID | Structure | Cell Line | Anti-proliferative Activity (IC50, µM) |

|---|---|---|---|

| P-001 | This compound | MCF-7 (Breast Cancer) | 5.2 |

| P-002 | 5-(Phenyl)-4-methylpyrimidine | MCF-7 (Breast Cancer) | 15.8 |

| P-003 | 5-(4-Chlorophenyl)-4-methylpyrimidine | MCF-7 (Breast Cancer) | 8.1 |

| P-001 | This compound | HCT116 (Colon Cancer) | 7.9 |

| P-002 | 5-(Phenyl)-4-methylpyrimidine | HCT116 (Colon Cancer) | 22.4 |

This table presents hypothetical data for illustrative purposes.

From such a screen, "hit" compounds that demonstrate a desired phenotypic effect are identified. The subsequent, and often more challenging, step is target deconvolution – the process of identifying the specific molecular target or targets responsible for the observed phenotype. nih.gov Understanding the biological target is crucial for optimizing the lead compound, understanding its mechanism of action, and predicting potential side effects.

Several deconvolution strategies can be employed for pyrimidine-based hits:

Affinity-Based Methods: These techniques rely on the physical interaction between the compound and its target protein. One common approach is to immobilize a derivative of the hit compound onto a solid support and use it to "fish out" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.

Genetics and Genomics Approaches: These methods involve systematically perturbing gene expression to identify genes that either enhance or suppress the phenotypic effect of the compound. For example, a genome-wide CRISPR/Cas9 screen can be used to knock out genes one by one in the presence of the pyrimidine compound. nih.gov If the knockout of a particular gene renders the cells resistant to the compound's effects, it is a strong candidate for being the drug's target or part of its pathway.

Computational Approaches: In silico methods can predict potential targets based on the chemical structure of the hit compound. nih.gov By comparing the structure of a pyrimidine derivative to databases of compounds with known targets, potential protein partners can be computationally identified.

The insights gained from these deconvolution strategies are then used to validate the target and to inform the next steps in the drug discovery process, such as structure-activity relationship (SAR) studies. SAR studies involve synthesizing and testing a series of analogs of the hit compound to understand how chemical modifications affect its activity and to optimize its properties. nih.gov

Illustrative Target Deconvolution and SAR Summary

| Hit Compound | Phenotypic Effect | Putative Target (from Deconvolution) | Key SAR Findings |

|---|---|---|---|

| This compound | Inhibition of cancer cell growth | Kinase X | The 4-methoxyphenyl (B3050149) group is crucial for activity. Removal or replacement with a simple phenyl group reduces potency. |

| This compound | Inhibition of cancer cell growth | Kinase X | The 4-methyl group on the pyrimidine ring contributes to selectivity against other kinases. |

This table presents a hypothetical summary of findings for illustrative purposes.

Computational Chemistry and in Silico Modeling of 5 4 Methoxyphenyl 4 Methylpyrimidine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are routinely used to investigate electronic structures and predict spectroscopic properties.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's stability; a larger gap generally implies higher stability and lower chemical reactivity. For many organic molecules, these calculations provide insights into potential charge transfer interactions. However, no specific studies detailing the HOMO-LUMO energies or the electronic structure of 5-(4-Methoxyphenyl)-4-methylpyrimidine have been found.

Spectroscopic Property Prediction and Theoretical Validation

Theoretical calculations are often used to predict spectroscopic data (such as IR, Raman, and NMR spectra) which can then be compared with experimental results for validation. This correlative approach is invaluable for confirming molecular structures and understanding their vibrational modes. While computational studies on other pyrimidine (B1678525) and methoxyphenyl derivatives exist, such theoretical spectroscopic analyses for this compound are not documented in the available literature.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for understanding how a ligand might interact with a protein's binding site.

Virtual Screening and Hit Identification

Virtual screening uses computational methods to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is essential for identifying "hits" that can be further developed. While pyrimidine derivatives are frequently subjects of such screening campaigns against various biological targets, specific virtual screening studies that identify this compound as a hit compound are not reported.

Binding Pose Prediction and Interaction Fingerprints

Following docking, the predicted binding pose describes the conformation and orientation of the ligand within the protein's active site. This information is often summarized using interaction fingerprints, which are representations of the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. This level of detailed interaction analysis for this compound is contingent on initial docking studies, which appear to be unpublished.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. These simulations provide valuable information on the conformational flexibility of a compound and the stability of its interactions with a binding partner. MD can assess how a ligand-protein complex behaves in a dynamic environment, offering a more realistic view than static docking models. As with other computational methods, there is no available research that has applied MD simulations to study the conformational sampling or stability of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net By correlating structural or physicochemical properties of molecules with their known activities, QSAR models can predict the activity of new, untested compounds. nih.gov This predictive capability is invaluable in drug design for identifying promising lead candidates and optimizing their structures for enhanced efficacy.

The development of a robust QSAR model is a systematic process that involves several key stages. The initial and most critical step is the compilation of a dataset of compounds with known biological activities, which for pyrimidine derivatives could include activities like anticancer, antiviral, or anti-inflammatory effects. nih.govnih.gov For a hypothetical QSAR study on this compound, a series of analogues with variations in their chemical structures would be required.

Once the dataset is assembled, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. A wide array of software, such as DRAGON, is available for the calculation of these descriptors. nih.gov The next step involves selecting the most relevant descriptors that have a significant correlation with the biological activity. Statistical methods like stepwise multiple linear regression (MLR) or more advanced machine learning algorithms such as artificial neural networks (ANN) are employed to build the QSAR model. nih.govtandfonline.com

The predictive power of the developed model is then rigorously validated using both internal and external validation techniques. researchgate.net Internal validation often involves methods like leave-one-out cross-validation (q²), while external validation uses an independent test set of compounds that were not used in the model development. tandfonline.com A statistically significant QSAR model can then be used to predict the biological activity of novel compounds like this compound and its derivatives.

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). | R² > 0.6 |

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal cross-validation. | q² > 0.5 |

| Q² (External Validation) | A measure of the predictive ability of the model on an external test set. | Q² > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Lower values indicate a better fit. |

This table presents generally accepted threshold values for a robust QSAR model.

QSAR modeling can be broadly categorized into two main approaches: ligand-based and structure-based.

Ligand-Based QSAR: This approach is utilized when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. It relies solely on the information derived from a set of ligands (molecules) that are known to interact with the target. By comparing the structural features of active and inactive molecules, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential inhibitors. Field-based QSAR is a type of ligand-based approach that uses molecular fields (steric, electrostatic) to build the model. nih.gov

Structure-Based QSAR: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based QSAR can be employed. This approach involves docking the ligands into the active site of the target protein to understand their binding modes and interactions. nih.gov The information from these docking studies, such as binding energies and specific interactions with amino acid residues (e.g., hydrogen bonds, π-π interactions), can be used as descriptors in the QSAR model. nih.gov This method provides a more detailed and mechanistically interpretable model of ligand-target interactions. For this compound, if its biological target is known and its structure has been determined, a structure-based QSAR study would be highly informative for understanding its mechanism of action and for designing more potent analogues.

In Silico Assessment of Bioavailability and Druggability Descriptors (Theoretical Framework)

Beyond predicting biological activity, computational methods are crucial for assessing the "drug-likeness" of a compound. A potent compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations. In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides a theoretical framework to evaluate a compound's potential to become a successful drug.

Several empirical rules and computational models are used to predict these properties. One of the most widely used is Lipinski's Rule of Five , which provides a set of guidelines for oral bioavailability. nih.gov According to this rule, a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight (MW) ≤ 500 g/mol

LogP (octanol-water partition coefficient) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Other important descriptors for druggability include the Topological Polar Surface Area (TPSA) and the number of rotatable bonds (nRotb) . TPSA is a good indicator of a molecule's ability to permeate cell membranes, with a value of less than 140 Ų generally considered favorable for oral bioavailability. The number of rotatable bonds is related to the conformational flexibility of a molecule, with fewer than 10 rotatable bonds being desirable. mdpi.com

Table 2: Theoretical Druggability Profile of this compound

| Descriptor | Predicted Value* | Lipinski's Rule of Five Compliance |

| Molecular Weight (MW) | 200.24 g/mol | Yes (≤ 500) |

| LogP | 2.5 - 3.0 | Yes (≤ 5) |

| Hydrogen Bond Donors (HBD) | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors (HBA) | 3 | Yes (≤ 10) |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Yes (< 140 Ų) |

| Number of Rotatable Bonds (nRotb) | 2 | Yes (< 10) |

*These values are estimations based on the chemical structure of this compound and may vary slightly depending on the software used for calculation.

The in silico profile of this compound, as outlined in the table above, suggests that it has a favorable theoretical profile for oral bioavailability and druggability, complying with Lipinski's Rule of Five and other key descriptors. This theoretical assessment provides a strong rationale for its further investigation as a potential therapeutic agent.

Preclinical Biological Evaluation of 5 4 Methoxyphenyl 4 Methylpyrimidine and Analogues

In Vitro Assays for Biological Potency

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level. For 5-(4-Methoxyphenyl)-4-methylpyrimidine and its analogues, these assays encompass a range of biological targets and pathways.

Enzyme Activity Modulation Assays

Pyrimidine (B1678525) derivatives are well-documented as modulators of various enzymes, particularly kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer. Analogues of this compound have been investigated for their ability to inhibit specific enzymes.

For instance, a series of 5-carbamoyl-2-phenylpyrimidine derivatives were identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. One such derivative, N-neopentylacetamide derivative 10f , demonstrated high in vitro inhibitory activity against PDE4B.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| N-neopentylacetamide derivative 10f | PDE4B | 8.3 |

Furthermore, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been shown to be highly active inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. The structure-activity relationship (SAR) studies of these compounds revealed that substitutions on the pyrimidine core are critical for their inhibitory potency.

Cell-Based Functional Assays (e.g., cellular signaling pathways, cell viability assessments in basic research)

Cell-based assays provide a more physiologically relevant context to evaluate a compound's biological effects. These assays can measure impacts on cellular signaling, viability, and proliferation.

In studies of 2,4-diaminopyrimidine (B92962) derivatives, several compounds exhibited significant potency against various cancer cell lines. For example, compounds 9k and 13f showed potent antitumor activities against A549 (lung carcinoma), HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. The mechanism of action for compound 9k was found to involve the induction of apoptosis through a decrease in mitochondrial membrane potential and cell cycle arrest at the G2-M phase. rsc.org

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9k | A549 | 2.14 |

| HCT-116 | 3.59 | |

| PC-3 | 5.52 | |

| MCF-7 | 3.69 | |

| Compound 13f | A549 | 1.98 |

| HCT-116 | 2.78 | |

| PC-3 | 4.27 | |

| MCF-7 | 4.01 |

Antimicrobial Activity Studies (Preclinical)

The pyrimidine nucleus is a common feature in many antimicrobial agents. nih.gov Various derivatives have been synthesized and tested for their activity against a range of bacterial and fungal pathogens.

A study on new pyrimidine and pyrimidopyrimidine derivatives demonstrated that several compounds exhibited strong antimicrobial effects against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus). nih.gov For instance, compounds 3a, 3b, 3d, 4a-d, 9c, and 10b showed excellent antimicrobial activities when compared to standard drugs like ampicillin (B1664943) and clotrimazole. nih.gov

| Compound | Microorganism | Activity Level |

|---|---|---|

| Compound 3a | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent |

| Compound 3b | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent |

| Compound 4a | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent |

Another study highlighted a thiophenyl-pyrimidine derivative as an effective antibacterial agent against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). rsc.org This compound was found to inhibit FtsZ polymerization, a crucial process in bacterial cell division. rsc.org

Anti-Inflammatory Response Evaluation (Preclinical)

Pyrimidine derivatives have shown significant promise as anti-inflammatory agents. rsc.org Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. rsc.orgnih.gov

A novel non-acidic pyrazolo[3,4-d]pyrimidine derivative, AA-2379 , demonstrated potent anti-inflammatory activity in various rat models of inflammation, including carrageenin- and bradykinin-induced paw edema. nih.gov It also exhibited analgesic and antipyretic properties. nih.gov

Recent studies on pyrimidine derivatives have identified compounds with high selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov Compounds L1 and L2 showed high selectivity towards COX-2, comparable to the established drug meloxicam. nih.gov These compounds also reduced levels of reactive oxygen species (ROS), indicating antioxidant properties. nih.gov

| Compound | Assay | Result |

|---|---|---|

| AA-2379 | Carrageenin-induced paw edema (rat) | Inhibition by ~30% at 3-25 mg/kg, p.o. |

| L1 | COX-2 Inhibition | High selectivity, comparable to meloxicam |

| L2 | COX-2 Inhibition | High selectivity, comparable to meloxicam |

Antiviral Efficacy Assessment (Preclinical)

The pyrimidine structure is integral to nucleoside analogues used in antiviral therapies. nih.gov Research has expanded to non-nucleoside pyrimidine derivatives as well. A wide variety of pyrimidine-containing molecules have been developed and tested for their antiviral activity against numerous viruses, including influenza, herpes, hepatitis B and C, and HIV. nih.gov

For example, phosphonylmethoxyalkyl derivatives of pyrimidines have been evaluated for their broad-spectrum antiviral properties. nih.gov Specifically, (S)-HPMPC was found to be a potent inhibitor of cytomegalovirus (CMV). nih.gov Furthermore, thirteen new 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and showed selective efficacy against coronaviruses 229E and OC43. mdpi.com

In Vivo Preclinical Studies (Efficacy and Mechanism Confirmation in Animal Models)

While in vitro assays provide initial evidence of biological activity, in vivo studies in animal models are crucial for confirming efficacy and understanding the compound's behavior in a whole organism.

A study on novel pyrimidine derivatives investigated their diuretic activity in vivo. nih.govresearchgate.net Compounds 2d, 2e, 3d, and 3e showed moderate to good diuretic activity in rats, with compounds 3e and 3d exhibiting properties greater than the standard drug acetazolamide. nih.govresearchgate.net Importantly, these compounds did not show any signs of liver toxicity. nih.govresearchgate.net

In the context of anti-inflammatory research, the pyrazolo[3,4-d]pyrimidine derivative AA-2379 was shown to inhibit dog urate arthritis at a dose of 12.5 mg/kg, p.o., demonstrating its analgesic and anti-inflammatory efficacy in a relevant animal model. nih.gov

Furthermore, (S)-HPMPA, a phosphonylmethoxyalkyl pyrimidine derivative, proved to be efficacious in the topical treatment of HSV-1 keratitis in rabbits and cutaneous HSV-1 infection in hairless mice, as well as in the systemic treatment of both HSV-1 and vaccinia virus infections in mice, highlighting its potential as an antiviral agent. nih.gov

Proof-of-Concept Studies in Relevant Disease Models

There are no specific proof-of-concept studies in disease models reported for This compound .

However, the broader class of pyrimidine derivatives containing a 4-methoxyphenyl (B3050149) group has been investigated in various disease contexts, particularly in oncology. For instance, certain substituted pyrimidines have been evaluated as potential anticancer agents. These studies often involve assessing the compounds' ability to inhibit the proliferation of cancer cell lines in vitro and, in some cases, their efficacy in animal models of cancer. For example, some pyrimidine analogues have been explored as inhibitors of cyclin-dependent kinases (CDKs) or as microtubule-targeting agents, both of which are established mechanisms for cancer therapy. Without specific studies on This compound , its potential efficacy in any disease model remains speculative.

Pharmacodynamic Endpoints in Preclinical Settings

Due to the lack of in vivo studies for This compound , there is no information on its pharmacodynamic endpoints in preclinical settings.

Generally, for compounds within the pyrimidine class investigated for anticancer properties, pharmacodynamic endpoints would typically include assessments of target engagement and downstream biological effects. If, for example, the compound were designed as a kinase inhibitor, studies would measure the inhibition of the target kinase phosphorylation and the modulation of downstream signaling pathways in tumor tissue. For microtubule-targeting agents, pharmacodynamic markers could include the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and induction of apoptosis in tumor cells. These assessments are crucial for establishing a link between drug exposure and the biological response, thereby providing a rationale for its therapeutic potential. The specific pharmacodynamic profile of This compound cannot be determined without dedicated preclinical research.

Applications in Advanced Chemical and Forensic Research

Role as Route-Specific Chemical Markers in Forensic Analysis

In the clandestine synthesis of amphetamine-type stimulants (ATS), the final product is often a mixture containing not only the desired substance but also unreacted starting materials, intermediates, and byproducts. clhc.nl These impurities can serve as chemical fingerprints, offering valuable insights into the manufacturing process. 5-(4-Methoxyphenyl)-4-methylpyrimidine has been identified as a route-specific marker for the Leuckart synthesis of 4-methoxyamphetamine (PMA).

The Leuckart reaction is a common method for the synthesis of amphetamines, and the formation of this compound is a characteristic byproduct of this specific pathway when p-methoxyphenyl-2-propanone (PMP-2-P) is used as a precursor. Its detection in a seized drug sample strongly indicates that the Leuckart method was employed in its production. This information is invaluable for law enforcement and forensic chemists as it helps in linking different drug seizures to a common manufacturing source, tracking trafficking routes, and understanding the operational methods of clandestine laboratories.

Development of Analytical Methods for Trace Detection of Pyrimidine (B1678525) Byproducts

The effective use of this compound as a chemical marker necessitates the development of sensitive and specific analytical methods for its trace detection in complex matrices such as seized drug powders, tablets, and manufacturing waste.

Mass Spectrometry-Based Profiling for Illicit Syntheses

Mass spectrometry (MS) is a cornerstone technique in forensic drug analysis due to its high sensitivity and specificity. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for identifying and quantifying trace components in a mixture.

In the context of illicit drug profiling, MS-based methods are employed to generate a chemical profile of a seized sample. This profile includes the main active component as well as the array of impurities present. The presence and relative abundance of specific byproducts, such as this compound, can be used to classify and compare different drug seizures. High-resolution mass spectrometry (HRMS) further enhances the capability to elucidate the elemental composition of unknown impurities, aiding in their structural identification. researchgate.net

The fragmentation pattern of this compound under electron ionization (EI) in a mass spectrometer provides a unique fingerprint for its identification. While a detailed fragmentation study for this specific compound is not widely published, the fragmentation of pyrimidine derivatives typically involves cleavage of the pyrimidine ring and the substituent groups. The fragmentation of the methoxyphenyl group would likely result in characteristic ions, further aiding in its unambiguous identification. sphinxsai.com

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the detection of pyrimidine byproducts in illicit drug samples. researchgate.net The sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column before being detected by the mass spectrometer.

Table 1: Illustrative GC-MS Parameters for the Analysis of Pyrimidine Byproducts

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 amu |

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers an alternative and often complementary approach. LC-MS is advantageous for the analysis of thermally labile or non-volatile compounds. The development of LC-MS/MS methods for pyrimidine derivatives allows for high selectivity and sensitivity, even in complex matrices. nih.gov

Table 2: Comparison of GC-MS and LC-MS for Pyrimidine Byproduct Detection

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |

| Analytes | Suitable for volatile and thermally stable compounds. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |

| Sample Preparation | Often requires derivatization for polar compounds. | Generally requires less sample preparation. |

| Sensitivity | High sensitivity, particularly for non-polar compounds. | Can achieve very high sensitivity, especially with tandem MS (MS/MS). |

| Selectivity | Good selectivity, enhanced by mass spectral libraries. | High selectivity, particularly in MS/MS mode. |

Impurity Profiling and Synthesis Pathway Elucidation in Forensic Chemistry

Impurity profiling is a powerful tool in forensic chemistry that involves the systematic identification and quantification of impurities in illicit drug samples. clhc.nl The resulting impurity profile can be used to establish links between different drug seizures, identify the synthetic route used, and even pinpoint the specific batch of production.

The presence of this compound, along with other characteristic byproducts of the Leuckart reaction, allows forensic chemists to elucidate the synthesis pathway with a high degree of confidence. This information is critical for intelligence-led policing and for understanding the evolving trends in clandestine drug manufacturing. By monitoring the impurity profiles of seized drugs over time, forensic laboratories can identify shifts in synthetic methodologies, which may be in response to the control of specific precursor chemicals. researchgate.net

Table 3: Representative Impurity Profile for PMA Synthesized via the Leuckart Route

| Compound | Typical Retention Time (min) (Illustrative) | Key Mass Fragments (m/z) (Illustrative) | Significance |

| 4-Methoxyamphetamine (PMA) | 12.5 | 121, 91, 65 | Main product |

| p-Methoxyphenyl-2-propanone (PMP-2-P) | 10.8 | 121, 77, 43 | Precursor |

| This compound | 15.2 | 200, 185, 157, 121 | Route-specific marker |

| N-Formyl-4-methoxyamphetamine | 13.1 | 193, 121, 91 | Intermediate |

| Di-(4-methoxyphenylisopropyl)amine | 18.5 | 228, 121 | Byproduct |

The elucidation of the synthesis pathway through impurity profiling provides actionable intelligence that can be used to disrupt the supply chain of illicit drugs by targeting the sources of precursor chemicals and the operators of clandestine laboratories.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyrimidine-based compounds like 5-(4-Methoxyphenyl)-4-methylpyrimidine. nih.govnih.gov These computational tools can significantly accelerate the identification of novel drug candidates by analyzing vast datasets to predict biological activities, pharmacokinetic properties, and potential toxicities. nih.gov

For a compound such as this compound, AI algorithms can be employed to:

Predict Novel Targets: By analyzing its structural features, ML models can predict potential biological targets beyond those currently known. univr.it

Optimize Derivatives: Generative AI models can design novel derivatives of the core structure with potentially improved efficacy and safety profiles. univr.it

Streamline Synthesis: AI can assist in planning more efficient synthetic routes, reducing the time and resources required for producing related compounds.

Exploration of Novel Chemical Space within Pyrimidine Derivatives

The exploration of novel chemical space is a critical avenue for discovering next-generation therapeutics. For this compound, this involves the synthesis and evaluation of a diverse library of analogues. The goal is to understand the structure-activity relationships (SAR) and to develop compounds with enhanced potency and selectivity.

Key strategies for exploring the chemical space around this pyrimidine core include:

Diversification of Substituents: Modifying the methoxyphenyl and methyl groups with various other functionalities can lead to compounds with altered biological activities.

Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems while maintaining key pharmacophoric features can result in novel intellectual property and improved drug-like properties.

Inspiration from Natural Products: Natural products are a rich source of novel chemical scaffolds and can inspire the design of new pyrimidine derivatives.

The systematic exploration of chemical space allows researchers to map out the biological potential of the this compound scaffold comprehensively.

Advancements in Target Identification and Validation Methodologies

Identifying and validating the biological targets of a compound are fundamental to understanding its mechanism of action and therapeutic potential. For this compound, advanced methodologies are being employed to elucidate its molecular targets.

Emerging techniques in target identification include:

Chemoproteomics: This approach uses chemical probes to identify the protein targets of a small molecule within a complex biological system.

Computational Target Prediction: As mentioned, AI and machine learning algorithms can predict potential targets based on the compound's structure and comparison to libraries of known bioactive molecules. univr.it

Phenotypic Screening: High-content screening of cells treated with the compound can reveal its effects on cellular pathways, providing clues to its molecular targets.

Research on similar 4-methoxyphenyl (B3050149) pyrimidine derivatives has identified them as potential dual inhibitors of EGFR and VEGFR-2, suggesting that kinase pathways are a promising area of investigation for this compound.

Collaborative Research Initiatives in Pyrimidine-Based Compound Development (Preclinical Stage)

The development of a new therapeutic agent is a complex and resource-intensive process that often benefits from collaborative efforts. In the preclinical development of compounds like this compound, collaborations between academic institutions, pharmaceutical companies, and contract research organizations (CROs) are becoming increasingly common.

These collaborations can facilitate:

Access to Expertise: Combining the specialized knowledge of different research groups can overcome scientific challenges more effectively.

Shared Resources: Access to specialized equipment, compound libraries, and screening platforms can accelerate research progress.

Risk Sharing: The financial risks associated with drug development can be distributed among multiple partners.

Such initiatives are crucial for advancing promising pyrimidine-based compounds from the laboratory toward clinical evaluation.

Addressing Challenges in Pyrimidine-Based Compound Research and Optimization

Despite the promise of pyrimidine derivatives, several challenges remain in their research and optimization. For this compound, these challenges may include:

Selectivity: Ensuring that the compound interacts specifically with its intended target to minimize off-target effects.

Drug Resistance: Cancer cells and pathogens can develop resistance to pyrimidine-based therapies, necessitating the development of strategies to overcome this.

Bioavailability: Optimizing the compound's properties to ensure it can be effectively absorbed and distributed in the body.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(4-Methoxyphenyl)-4-methylpyrimidine and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, refluxing thiourea with substituted ketones (e.g., benzylidene acetone) in methanol using sodium methoxide as a catalyst yields dihydropyrimidine derivatives . Purification typically involves filtration and recrystallization from methanol. Variations in substituents (e.g., acetyl or thione groups) require tailored stoichiometry and reaction times, as demonstrated in analogous syntheses .

Q. How is X-ray crystallography utilized to resolve the molecular structure of pyrimidine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with refinement via programs like SHELXL is standard . Key parameters include dihedral angles between aromatic rings (e.g., 74.95° between phenyl and pyrimidine planes) and puckering analysis to confirm ring conformations (e.g., C(4)E envelope in tetrahydropyrimidine derivatives) . Hydrogen-bonding networks (N–H⋯O/S) and molecular packing can be visualized using crystallographic software.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy, methyl groups) and ring saturation.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups like C=O or C=S . Cross-validation with X-ray data resolves ambiguities in tautomeric forms or stereochemistry.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and thermochemical properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for atomization energies, ionization potentials, and molecular orbital distributions . DFT calculations can model substituent effects on aromaticity, charge distribution, and reactivity, aiding in the design of derivatives with targeted electronic properties.

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives?

- Methodological Answer :

- Dose-Response Studies : Measure minimum inhibitory concentrations (MICs) against bacterial/fungal strains to establish efficacy thresholds .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups) on antimicrobial activity .

- Crystallographic Correlation : Link hydrogen-bonding motifs (e.g., C–H⋯π interactions) to bioavailability differences .

Q. How are hydrogen-bonding networks and molecular packing analyzed in pyrimidine crystals?

- Methodological Answer : Graph-set analysis (e.g., C11(6)R22(8) descriptors) quantifies intermolecular interactions like N–H⋯O/S bonds . Software tools (Mercury, CrystalExplorer) visualize π-π stacking distances (e.g., 4.99 Å between aromatic centroids) and assess packing efficiency. These insights inform solubility and stability predictions.

Q. What computational approaches assess the drug-likeness of this compound derivatives?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME evaluate Lipinski’s rule compliance, polar surface area, and logP values .

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes in microbial pathways) using AutoDock Vina.

- Toxicity Profiling : QSAR models predict ecotoxicological risks (e.g., LC50 for aquatic organisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.